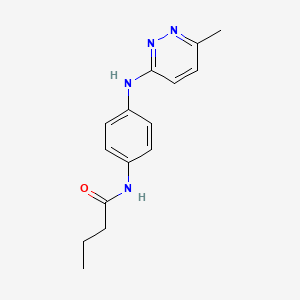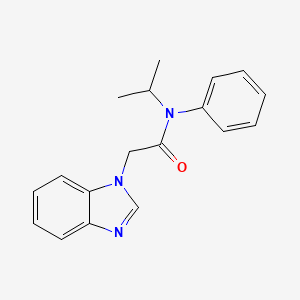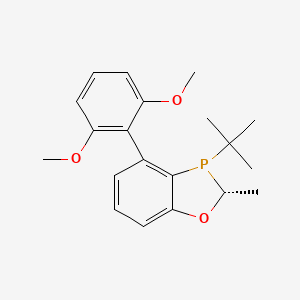
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The structure of fluorinated compounds can be characterized using various spectral techniques like 1H NMR, 13C NMR, FTIR, and HRMS .Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, they can participate in metal-catalyzed reactions to form antidepressant molecules .Physical and Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Research has shown efficient methods to prepare various fluorinated pyrroles, including those similar to 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. For instance, a study by Surmont et al. (2009) describes the synthesis of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines, which provides a new entry towards different 3-fluorinated pyrroles (Surmont et al., 2009).
Chemical Properties and Interactions
- Hydrogen-Bonding Patterns : The study of the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole (which is structurally related to the compound ) reveals insights into hydrogen-bonding patterns. Such research, like that of Senge and Smith (2005), can provide crucial information about the compound's potential reactivity and interaction with other molecules (Senge & Smith, 2005).
Potential Applications in Material Science and Catalysis
- Catalytic Applications : Research has explored the use of pyrrole-based ligands in the synthesis and catalysis of metal complexes. A study by Qiao, Ma, and Wang (2011) on aluminum and zinc complexes with pyrrole-based ligands, for example, might provide insights into potential applications of similar compounds in catalysis, including the ring-opening polymerization of caprolactone (Qiao, Ma, & Wang, 2011).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis of pyrrole derivatives, such as those structurally related to this compound, contributes significantly to the field of heterocyclic chemistry. Studies like that of Garofalo et al. (1996) on the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives show the relevance of such compounds in synthesizing complex heterocyclic structures, which might have significant applications (Garofalo et al., 1996).
Optical and Electronic Properties
- Optical Properties for Bioimaging : The study of the optical properties of pyrrole derivatives, as seen in Bae et al.'s (2020) research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, suggests potential applications in bioimaging due to their unique emission properties. This indicates a possible application for this compound in areas requiring fluorescence or bioimaging technologies (Bae et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFMTBSBLBLRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
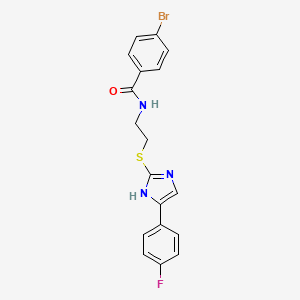
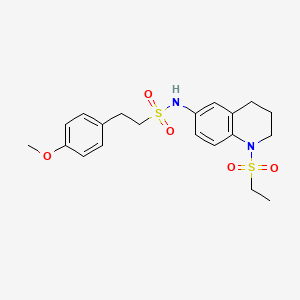
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
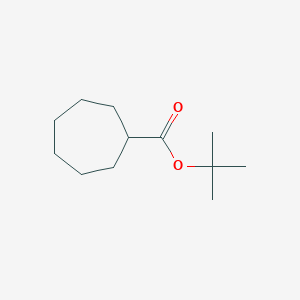

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)
![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)
